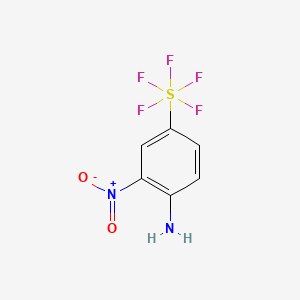

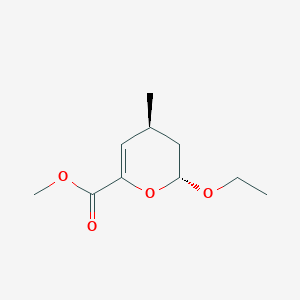

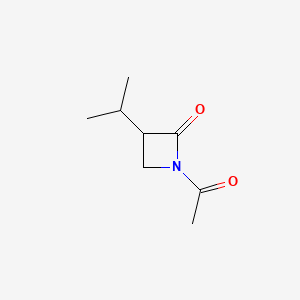

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate, also known as MPPO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Wissenschaftliche Forschungsanwendungen

Isolation and Structural Elucidation : New pyrrole alkaloids, including derivatives of methyl 2-(1H-pyrrol-1-yl)propanoate, were isolated from Lycium chinense. These compounds, such as methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate, showed stereogenic centers and diastereotopic characteristics in their structures (Youn et al., 2013).

Characterization of Novel Compounds : Additional pyrrole alkaloids structurally related to methyl 2-(1H-pyrrol-1-yl)propanoate were identified from Lycium chinense. The study detailed the structural analysis and absolute configuration determination of these compounds (Youn et al., 2016).

Synthesis and Properties of Analogues : Research on the synthesis of benzodipyrrinones, analogs of xanthobilirubic acid, involved the use of compounds structurally similar to methyl 2-(1H-pyrrol-1-yl)propanoate. These studies contribute to understanding the properties and potential applications of such compounds (Boiadjiev & Lightner, 2003).

Reactions with Nucleophiles : Research into the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles revealed the formation of various derivatives, indicating the reactivity and potential for diverse applications of similar compounds (Sokolov & Aksinenko, 2010).

Stereochemical Synthesis : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate, a compound with structural similarities to (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate, was described. This work is important for the synthesis of compounds with specific stereochemistry (Zhong et al., 1999).

Synthesis of Derivatives : A study on the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrated the potential for creating a variety of derivatives from compounds similar to methyl 2-(1H-pyrrol-1-yl)propanoate (Zhang Dan-shen, 2009).

Corrosion Inhibition : Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and its derivatives were synthesized and evaluated as corrosion inhibitors for C38 steel, demonstrating the applicability of these compounds in industrial settings (Missoum et al., 2013).

Conducting Polymer Synthesis : Research on synthesizing a new soluble conducting polymer involved compounds structurally related to methyl 2-(1H-pyrrol-1-yl)propanoate. This study contributes to the development of materials for electrochromic devices (Variş et al., 2006).

Antimicrobial Agent Synthesis : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated as antimicrobial agents. This study highlights the pharmaceutical potential of compounds related to methyl 2-(1H-pyrrol-1-yl)propanoate (Hublikar et al., 2019).

Pyrolysis Study : A study on the pyrolysis of methyl propanoate, a compound related to methyl 2-(1H-pyrrol-1-yl)propanoate, provided insights into the chemical kinetics at high temperatures, relevant for understanding combustion processes (Zhao et al., 2013).

Eigenschaften

IUPAC Name |

methyl (2S)-2-pyrrol-1-ylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTMTYITVOQQIR-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

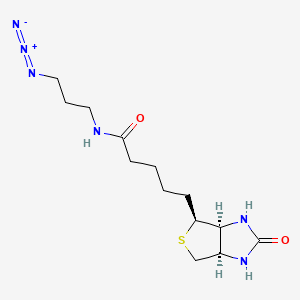

![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)

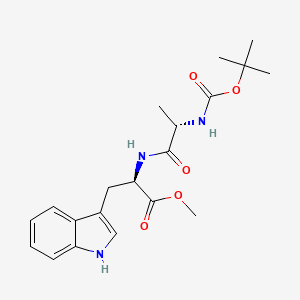

![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)

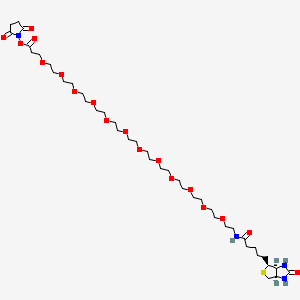

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)